CNS Drug Candidate Enablement: Validated Intermediate for SB-737552 (GABA-A Receptor Inverse Agonist)
The 7,8-dihydropyrano[4,3-b]pyridin-5-one scaffold is the direct synthetic precursor to the clinical candidate SB-737552. The patented synthetic route (Shionogi & Co. Ltd.) explicitly uses 3-nitro-7,8-dihydro-5H-pyrano[4,3-b]pyridine as the starting material, prepared from tetrahydropyranone and dinitropyridone [1]. SB-737552 demonstrates binding affinity at the benzodiazepine receptor with Ki values of 34.6 nM (−GABA) and 36.2 nM (+GABA) [2]. In contrast, analogs with alternative fusion patterns such as pyrano[3,2-c]pyridine or pyrano[2,3-b]pyridine cannot be used to access the imidazo[4,5-d]pyrano[4,3-b]pyridine pharmacophore via this validated route.
| Evidence Dimension | Synthetic accessibility to clinical candidate SB-737552 |
|---|---|
| Target Compound Data | Direct precursor to SB-737552; used in patented Shionogi synthetic route (EP 0556008; US 5378848; US 5461062) |
| Comparator Or Baseline | Pyrano[3,2-c]pyridine and pyrano[2,3-b]pyridine scaffolds: incompatible with the imidazo[4,5-d]pyrano[4,3-b]pyridine ring closure |
| Quantified Difference | Qualitative: target compound enables the clinically evaluated pharmacophore; comparator scaffolds do not |
| Conditions | Multi-step organic synthesis; Shionogi patent protocols |
Why This Matters
For medicinal chemistry teams pursuing benzodiazepine receptor modulation or cognitive enhancement programs, only the [4,3-b] scaffold provides validated entry to a clinical-stage chemotype.
- [1] DrugFuture. SB-737552, S-8510 — Drug Synthesis Database. Documents synthetic route from 3-nitro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. View Source
- [2] InvivoChem. S-8510 (SB-737552) product information sheet. Reports Ki values of 34.6 nM (−GABA) and 36.2 nM (+GABA). View Source
